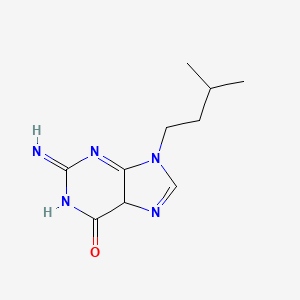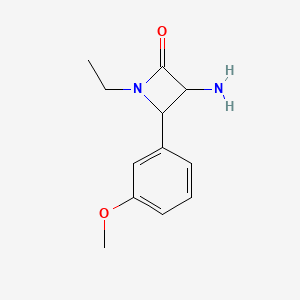![molecular formula C11H14N2OS B11883044 6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las tienopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones terapéuticas. La estructura única de 6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona la convierte en un tema interesante para la investigación científica, particularmente en los campos de la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 5-acetil-6-aminopirimidina-4(3H)-tionas con reactivos que contienen un fragmento de clorometileno activo . Esta reacción generalmente se lleva a cabo en presencia de una base, como el hidruro de sodio, y un solvente como la dimetilformamida.
Métodos de producción industrial
La producción industrial de 6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona puede implicar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en tioéteres o tioles.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los agentes halogenantes como el pentacloruro de fósforo o el cloruro de sulfurílico se utilizan para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioéteres o tioles.
Aplicaciones Científicas De Investigación
6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe el crecimiento de Mycobacterium tuberculosis interfiriendo con las vías metabólicas esenciales . El compuesto también puede interactuar con otros objetivos celulares, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona se puede comparar con otros derivados de tienopirimidina:
6-Etiniltieno[3,2-d]pirimidin-4-anilinas: Estos compuestos son conocidos por sus propiedades de inhibición enzimática.
Ácidos tieno[2,3-d]pirimidina-4-carboxílicos: Estos derivados exhiben actividades antimicrobianas y antifúngicas.
La singularidad de 6-Etil-3-isopropiltieno[2,3-d]pirimidin-4(3H)-ona radica en su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
6-ethyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-5-9-10(15-8)12-6-13(7(2)3)11(9)14/h5-7H,4H2,1-3H3 |
Clave InChI |
NWCPILLLJQQBKL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(S1)N=CN(C2=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)
![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)



![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)



